![molecular formula C17H21N3O3S B2453465 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide CAS No. 1436370-86-3](/img/structure/B2453465.png)

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

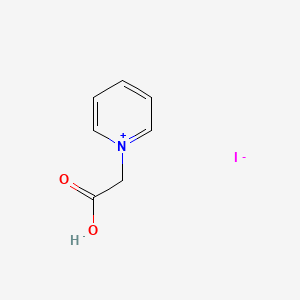

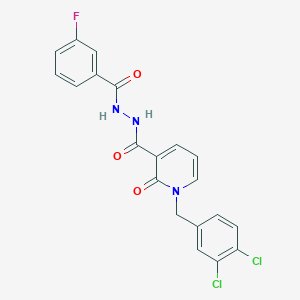

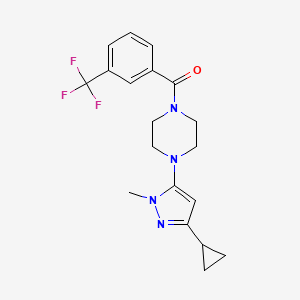

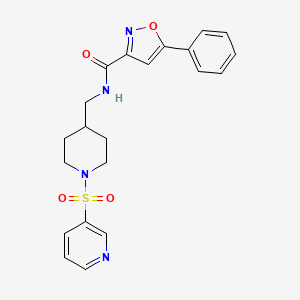

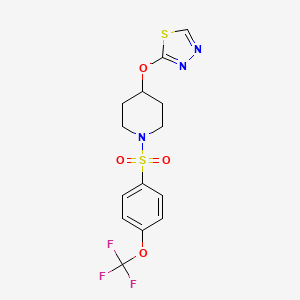

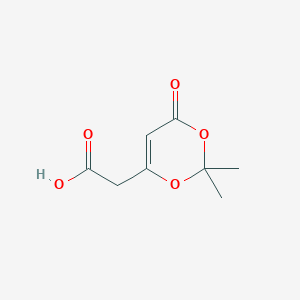

The compound “1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The molecule also contains a sulfonyl group (-SO2-), an ethyl group (-CH2CH3), and a phenylethenyl group (C6H5CH=CH-), among others.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the sulfonyl group, and the attachment of the ethyl and phenylethenyl groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring system. The sulfonyl group would introduce a region of high electron density due to the presence of the sulfur atom’s lone pairs and the double bonds to the oxygen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrazole ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be reduced to a sulfide group, or it could react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects:

This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the promotion of cell differentiation and survival. In animal models, this compound has been shown to reduce tumor growth and increase survival rates in cancer models, reduce inflammation in arthritis models, and improve cognitive function in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of specific enzymes and signaling pathways in various biological processes. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, and its cost may be prohibitive for some research labs.

Future Directions

There are many potential future directions for research on 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide. One area of interest is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity compared to the original compound. Another area of interest is the investigation of the role of this compound in other disease models, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its therapeutic use.

Synthesis Methods

The synthesis of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide involves the reaction of 1-ethyl-3-methyl-4-(p-toluenesulfonyl)pyrazole-5-carboxylic acid with (E)-1-phenyl-2-bromoethylene in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-amine to yield the final compound, this compound.

Scientific Research Applications

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. In neuroscience research, this compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Safety and Hazards

properties

IUPAC Name |

1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-4-20-12-15(16(18-20)13(2)3)17(21)19-24(22,23)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGLXTZXEMGHSG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)

![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)